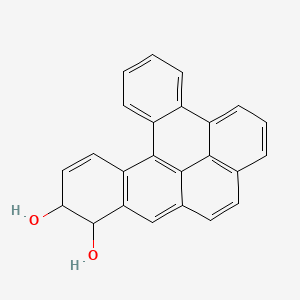

Dibenzo(a,l)pyrene-11,12-dihydrodiol

Descripción general

Descripción

Dibenzo(a,l)pyrene-11,12-dihydrodiol, also known as this compound, is a useful research compound. Its molecular formula is C24H16O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolic Activation and Carcinogenicity

Dibenzo(a,l)pyrene-11,12-dihydrodiol is primarily activated by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes convert dibenzo(a,l)pyrene into various metabolites, including the 11,12-dihydrodiol, which can further oxidize to form highly reactive diol-epoxides. These epoxides are known to bind with DNA, leading to mutagenic changes that contribute to cancer development .

Key Findings:

- Metabolic Pathways : Studies have shown that the formation rates of this compound vary significantly among individuals due to differences in P450 enzyme activity. For instance, liver microsomes from different human subjects exhibited formation rates ranging from 4 to 71 pmol/min/nmol P450 .

- Cytotoxicity : The compound has been demonstrated to increase cytotoxicity in cell lines expressing human cytochrome P450 enzymes. For example, V79MZ cells co-expressing CYP1A1 showed a 140-fold increase in sensitivity to this compound compared to unmodified cells .

In Vitro Studies and DNA Adduct Formation

In vitro studies have highlighted the ability of this compound to form stable DNA adducts. These adducts are critical for understanding the mechanisms by which PAHs induce genetic mutations and cancer. The identification and quantification of these adducts are essential for assessing the risk associated with exposure to PAHs .

Case Study Insights:

- Carcinogenic Testing : In animal models, administration of dibenzo(a,l)pyrene has led to tumor formation in various tissues. For example, dietary exposure resulted in liver tumors in fish and ovarian tumors in mice .

- DNA Interaction : Research indicates that the interaction between dibenzo(a,l)pyrene metabolites and DNA can lead to significant alterations in cellular processes, such as cell cycle arrest and apoptosis .

Implications for Human Health Risk Assessment

The findings regarding the metabolic activation of this compound underscore its potential implications for human health. Given its potency as a carcinogen and its presence in environmental pollutants (e.g., cigarette smoke and vehicle emissions), understanding its biological effects is crucial for risk assessment.

Research Applications:

- Toxicology Studies : Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects on human health. This includes studying its role in tumorigenesis across different tissues.

- Regulatory Frameworks : Data from studies on this compound can inform regulatory policies concerning PAH exposure limits and public health initiatives aimed at reducing carcinogenic risks associated with environmental pollutants.

Propiedades

IUPAC Name |

hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17(22),20-undecaene-18,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O2/c25-20-11-10-18-19(24(20)26)12-14-9-8-13-4-3-7-16-15-5-1-2-6-17(15)23(18)22(14)21(13)16/h1-12,20,24-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVXSEQFNZZEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88191-01-9 | |

| Record name | Dibenzo(a,l)pyrene 11,12-dihydrodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088191019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.